molecular formula C17H21N3O6S B14952972 N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B14952972
M. Wt: 395.4 g/mol
InChI Key: IADSVIZJYFBIJB-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique combination of functional groups, including a pyridazine ring, a thiophene dioxide moiety, and a carboxamide group, which may contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the pyridazine ring, followed by the introduction of the thiophene dioxide moiety and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene dioxide moiety can be further oxidized under specific conditions.

    Reduction: The compound may be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce thiol or sulfide analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its therapeutic potential for treating various diseases.

    Industry: Utilizing its unique chemical properties in material science and catalysis.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, potentially modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other pyridazine derivatives, thiophene dioxide-containing molecules, and carboxamide-functionalized compounds. Examples include:

  • Pyridazine-3-carboxamides
  • Thiophene-2,3-dioxides
  • N-(2,4-dimethoxyphenyl) derivatives

Uniqueness

What sets N-(2,4-dimethoxyphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C17H21N3O6S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H21N3O6S/c1-25-12-3-4-13(15(9-12)26-2)18-17(22)14-5-6-16(21)20(19-14)11-7-8-27(23,24)10-11/h3-4,9,11H,5-8,10H2,1-2H3,(H,18,22)

InChI Key

IADSVIZJYFBIJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3)OC

Origin of Product

United States

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